molecular formula C26H26N4O2S B2665833 N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-85-5

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2665833
CAS No.: 476447-85-5
M. Wt: 458.58
InChI Key: GMVSSBQPPYEWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a benzyl group, a phenylethylthio group, and a methoxybenzamide moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the benzyl group: This step involves the alkylation of the triazole ring with benzyl halides under basic conditions.

    Attachment of the phenylethylthio group: This is typically done through a nucleophilic substitution reaction, where the triazole derivative is treated with phenylethylthiol in the presence of a base.

    Formation of the methoxybenzamide moiety: This final step involves the acylation of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and phenylethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products

    Sulfoxides and sulfones: Formed from the oxidation of the phenylethylthio group.

    Amines: Formed from the reduction of nitro groups.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA topoisomerase and protein kinases, which play crucial roles in cell proliferation and survival. By binding to these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial pathogens.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzyl derivatives: Compounds with benzyl groups that have comparable chemical properties.

    Phenylethylthio derivatives: Compounds containing the phenylethylthio group, which contribute to their biological activity.

Uniqueness

N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, enhances its potential as a therapeutic agent by improving its solubility and bioavailability.

Properties

IUPAC Name

N-[[4-benzyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-19(21-11-7-4-8-12-21)33-26-29-28-24(30(26)18-20-9-5-3-6-10-20)17-27-25(31)22-13-15-23(32-2)16-14-22/h3-16,19H,17-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSSBQPPYEWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.